Cas no 5447-98-3 (2-Methyl-L-nitropropan-2-ol)
2-Methyl-L-nitropropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1-nitropropan-2-ol
- 1-nitro-2-methyl-2-hydroxypropane
- 2-Hydroxy-2-methyl-1-nitropropane
- 2-hydroxy-2-methylnitropropane
- 2-Methyl-1-nitro-2-propanol
- 2-methyl-1-nitro-propan-2-ol
- 2-Nitro-tertiary butanol
- 2-Propanol,2-methyl-1-nitro
- nitro-tert-butyl alcohol
- NSC-17680
- 2-Methyl-l-nitropropan-2-ol, 97%
- DS-013431
- 1-Nitro-2-methyl-2-propanol
- AI3-24934
- NSC17680
- NSC 17680
- SCHEMBL2020575
- 5447-98-3
- 2-Methyl-l-nitropropan-2-ol
- DTXSID70202877
- AKOS002307147
- 8LHB74BE5Q
- 2-Propanol, 2-methyl-1-nitro-
- UNII-8LHB74BE5Q
- MFCD00182534
- FOOMQHQMUGNBKK-UHFFFAOYSA-N
- 2-Methyl-L-nitropropan-2-ol
-
- MDL: MFCD00182534
- Inchi: 1S/C4H9NO3/c1-4(2,6)3-5(7)8/h6H,3H2,1-2H3
- InChI Key: FOOMQHQMUGNBKK-UHFFFAOYSA-N
- SMILES: OC(C)(C)C[N+](=O)[O-]
Computed Properties
- Exact Mass: 119.05800
- Monoisotopic Mass: 119.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 93.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.135
- Boiling Point: 204.4°C at 760 mmHg
- Flash Point: 92.1°C
- Refractive Index: 1.448
- PSA: 66.05000
- LogP: 0.55720
2-Methyl-L-nitropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M329988-50mg |
2-Methyl-L-nitropropan-2-ol |
5447-98-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M329988-100mg |
2-Methyl-L-nitropropan-2-ol |
5447-98-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M329988-500mg |
2-Methyl-L-nitropropan-2-ol |
5447-98-3 | 500mg |
$ 80.00 | 2022-06-03 | ||
| AK Scientific | AMTGC269-250mg |
2-Methyl-l-nitropropan-2-ol |
5447-98-3 | 97% | 250mg |
$69 | 2025-02-18 | |
| AK Scientific | AMTGC269-1g |
2-Methyl-l-nitropropan-2-ol |
5447-98-3 | 97% | 1g |
$167 | 2025-02-18 | |
| AK Scientific | AMTGC269-5g |
2-Methyl-l-nitropropan-2-ol |
5447-98-3 | 97% | 5g |
$507 | 2025-02-18 | |
| abcr | AB524500-1 g |
2-Methyl-l-nitropropan-2-ol, 97%; . |
5447-98-3 | 97% | 1g |
€314.50 | 2023-04-17 | |
| abcr | AB524500-5 g |
2-Methyl-l-nitropropan-2-ol, 97%; . |
5447-98-3 | 97% | 5g |
€865.30 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945652-250mg |
2-Methyl-1-nitropropan-2-ol |
5447-98-3 | 97% | 250mg |
¥1736.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945652-1g |
2-Methyl-1-nitropropan-2-ol |
5447-98-3 | 97% | 1g |
¥3291.00 | 2024-05-09 |
2-Methyl-L-nitropropan-2-ol Suppliers
2-Methyl-L-nitropropan-2-ol Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
Additional information on 2-Methyl-L-nitropropan-2-ol
2-Methyl-L-nitropropan-2-ol (CAS No: 5447-98-3)
2-Methyl-L-nitropropan-2-ol is a compound with the CAS registry number 5447-98-3, and it is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a nitro group attached to a chiral carbon atom. The molecule's structure makes it highly versatile and valuable in various applications, particularly in the synthesis of bioactive compounds and pharmaceuticals.
The IUPAC name of this compound is (R)-2-methylpropanoic acid, but it is more commonly referred to as L-nitrosoisoleucine or L-norvaline. The compound's stereochemistry is crucial, as the L-form is the biologically active enantiomer. Recent studies have highlighted its role in peptide synthesis and its potential as a building block for complex molecules.
2-Methyl-L-nitropropan-2-ol has been extensively studied for its ability to participate in various chemical reactions, including nucleophilic substitutions and additions. Its reactivity is influenced by the nitro group, which acts as an electron-withdrawing group, making the molecule more susceptible to nucleophilic attack. This property has been exploited in the development of novel synthetic pathways for bioactive compounds.
In terms of physical properties, 5447-98-3 has a melting point of approximately 150°C and a boiling point of around 180°C. It is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and dichloromethane. These properties make it suitable for use in organic synthesis reactions that require controlled solubility.
Recent advancements in the field of medicinal chemistry have led to the exploration of 2-Methyl-L-nitropropan-2-ol as a potential precursor for peptide-based drugs. Its ability to form stable amide bonds with amino acids has made it an attractive candidate for use in peptide synthesis. Additionally, its chiral center allows for the creation of enantiomerically pure compounds, which are essential in drug development.
The compound has also been investigated for its role in the synthesis of natural products. For instance, it has been used as a key intermediate in the total synthesis of certain alkaloids and terpenoids. These studies have demonstrated its versatility and utility in constructing complex molecular frameworks.
In conclusion, 2-Methyl-L-nitropropan-2-ol (CAS No: 5447-98-3) is a valuable compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, reactivity, and stereochemical properties make it an indispensable tool for researchers working on the development of new drugs and bioactive molecules.
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